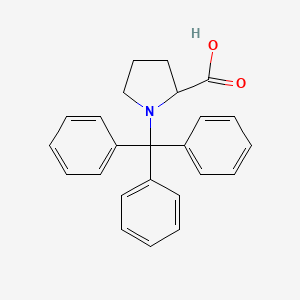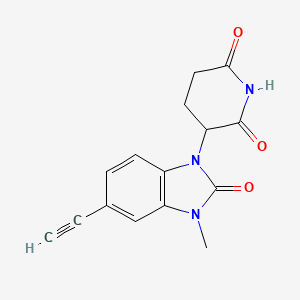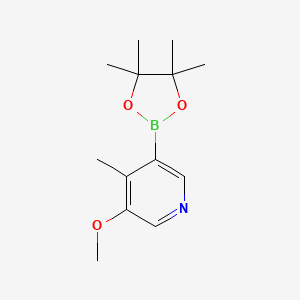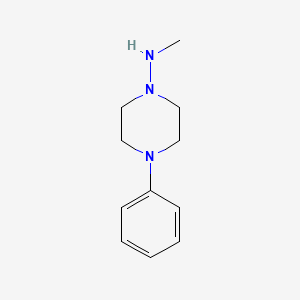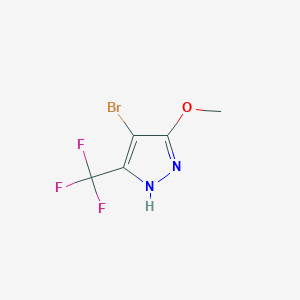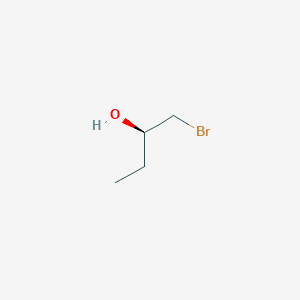
(2R)-1-Bromobutan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Bromobutan-2-OL: is an organic compound with the molecular formula C4H9BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a brominated alcohol, where the bromine atom is attached to the first carbon and the hydroxyl group is attached to the second carbon in the butane chain. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from Butan-2-ol: One common method to prepare (2R)-1-Bromobutan-2-OL involves the bromination of butan-2-ol. This can be achieved by reacting butan-2-ol with hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods: Industrially, this compound can be produced through a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise temperature control.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-1-Bromobutan-2-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form butan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can yield butan-2-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Butan-2-ol
Substitution: Various substituted butan-2-ol derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Compounds: (2R)-1-Bromobutan-2-OL is used as a building block in the synthesis of various chiral compounds, which are important in the production of pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound is used in studies involving enzymes that catalyze the bromination or dehydrobromination of organic molecules.
Medicine:
Drug Development: this compound is explored for its potential use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which (2R)-1-Bromobutan-2-OL exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparaison Avec Des Composés Similaires
(2S)-1-Bromobutan-2-OL: The enantiomer of (2R)-1-Bromobutan-2-OL, with the opposite spatial arrangement around the chiral center.
1-Bromobutane: A similar compound without the hydroxyl group, used in different types of chemical reactions.
Butan-2-ol: The non-brominated version of this compound, used in various organic synthesis processes.
Uniqueness:
Chirality: The (2R) configuration of this compound makes it unique compared to its (2S) enantiomer and other non-chiral brominated alcohols.
Reactivity: The presence of both bromine and hydroxyl groups allows for a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C4H9BrO |
|---|---|
Poids moléculaire |
153.02 g/mol |
Nom IUPAC |
(2R)-1-bromobutan-2-ol |
InChI |
InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
DMRXISNUOWIOKV-SCSAIBSYSA-N |
SMILES isomérique |
CC[C@H](CBr)O |
SMILES canonique |
CCC(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 5,6-Dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13896248.png)
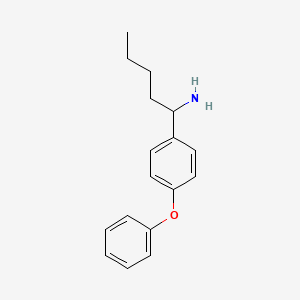
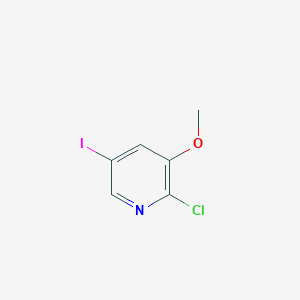

![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
